molecular formula C8H6F5NO2S B13616014 3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide

3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13616014
M. Wt: 275.20 g/mol
InChI Key: KSYMFXYEAZHUSJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the trifluoromethyl and difluoromethyl groups, followed by sulfonamide formation under suitable conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the difluoromethyl group.

    3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the difluoromethyl group.

    N1-(2,4-difluorobenzyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Contains both difluoromethyl and trifluoromethyl groups but with different substitution patterns.

Uniqueness

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.20 g/mol

IUPAC Name

3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H6F5NO2S/c9-7(10)4-1-5(8(11,12)13)3-6(2-4)17(14,15)16/h1-3,7H,(H2,14,15,16)

InChI Key

KSYMFXYEAZHUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)F

Origin of Product

United States

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